Cas no 282541-70-2 (Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester)

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester is a tert-butyl-protected carbamate derivative featuring a 4-nitrophenethyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide coupling and protecting group strategies. The tert-butyl ester group enhances stability under acidic conditions, while the nitro-substituted aromatic ring offers reactivity for further functionalization. Its structural features make it suitable for controlled deprotection in multi-step synthetic routes. The compound is typically employed in pharmaceutical and agrochemical research, where precise manipulation of functional groups is critical. Proper handling is advised due to potential sensitivity to strong bases or reducing agents.
Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester structure
282541-70-2 structure
Product name:Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
CAS No:282541-70-2
MF:C14H20N2O4
Molecular Weight:280.319603919983
CID:1434067
PubChem ID:14485092

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl 4-nitrophenethylmethylcarbamate
    • tert-Butyl [3-(4-nitrophenyl)propyl]carbamate
    • 282541-70-2
    • ATDRUVSTLDRWRP-UHFFFAOYSA-N
    • DB-344236
    • tert-Butyl (3-(4-nitrophenyl)propyl)carbamate
    • N-(tert-butyloxycarbonyl)-3-(4-nitrophenyl)propylamine
    • SCHEMBL4879584
    • DB-209734
    • t-butyl [3-(4-nitrophenyl)propyl]carbamate
    • 119744-44-4
    • インチ: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-10-4-5-11-6-8-12(9-7-11)16(18)19/h6-9H,4-5,10H2,1-3H3,(H,15,17)
    • InChIKey: ATDRUVSTLDRWRP-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 280.14230712g/mol
  • 同位素质量: 280.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 84.2Ų

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6474406-0.1g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
0.1g
$339.0 2023-05-24
Enamine
EN300-6474406-1.0g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
1g
$385.0 2023-05-24
Enamine
EN300-6474406-2.5g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
2.5g
$754.0 2023-05-24
Enamine
EN300-6474406-5.0g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
5g
$1115.0 2023-05-24
Enamine
EN300-6474406-0.05g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
0.05g
$323.0 2023-05-24
Enamine
EN300-6474406-0.25g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
0.25g
$354.0 2023-05-24
Enamine
EN300-6474406-0.5g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
0.5g
$370.0 2023-05-24
Enamine
EN300-6474406-10.0g
tert-butyl N-methyl-N-[2-(4-nitrophenyl)ethyl]carbamate
282541-70-2
10g
$1654.0 2023-05-24

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl esterに関する追加情報

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 282541-70-2): A Comprehensive Overview

Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, identified by its CAS number 282541-70-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of esters and exhibits a unique structural framework that makes it a promising candidate for various biochemical applications. The presence of a 4-nitrophenyl moiety and a bulky 1,1-dimethylethyl group contributes to its distinct chemical properties and potential biological activities.

The synthesis of Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester involves a series of well-defined chemical reactions that highlight the importance of precision in organic synthesis. The process typically begins with the reaction of methyl carbamate with 2-(4-nitrophenyl)ethyl alcohol in the presence of a suitable catalyst. The introduction of the 1,1-dimethylethyl group serves to enhance the stability of the compound, making it more suitable for long-term storage and handling in laboratory settings.

In recent years, Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester has been studied for its potential applications in drug development. The 4-nitrophenyl substituent is known to influence the electronic properties of the molecule, which can be leveraged to design compounds with specific biological targets. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for further medicinal chemistry exploration.

The structural features of Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester also make it an interesting candidate for material science applications. The combination of aromatic and aliphatic moieties provides a balance between rigidity and flexibility, which can be advantageous in the design of polymers and coatings. Researchers are exploring its potential as a building block for novel materials with enhanced mechanical and thermal properties.

One of the most exciting aspects of Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester is its role in advancing our understanding of biochemical pathways. The nitro group in the 4-nitrophenyl moiety can participate in redox reactions, providing insights into cellular metabolism and signaling processes. By studying this compound, scientists can gain a deeper understanding of how certain biological pathways are regulated and how they can be modulated for therapeutic purposes.

The pharmaceutical industry has taken note of the potential of Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester as a lead compound for drug discovery. Its unique structural features offer a rich starting point for designing molecules with improved pharmacokinetic properties. Researchers are particularly interested in its ability to cross biological membranes due to the presence of the lipid-soluble 1,1-dimethylethyl group. This characteristic is crucial for developing drugs that can reach their target sites efficiently.

In conclusion, Carbamic acid, methyl[2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 282541-70-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural composition and chemical properties make it an attractive candidate for further research and development. As our understanding of biochemical processes continues to evolve, compounds like this one will play an increasingly important role in advancing scientific knowledge and therapeutic interventions.

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